molecular formula C23H22F2N4O3 B12415587 Antimalarial agent 7

Antimalarial agent 7

Cat. No.: B12415587
M. Wt: 440.4 g/mol
InChI Key: YXNHLRADFLNVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 7 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the compound meets pharmaceutical standards. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimalarial agent 7 has a wide range of applications in scientific research:

Mechanism of Action

Antimalarial agent 7 exerts its effects by targeting the Plasmodium parasite’s heme detoxification pathway. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, leading to the accumulation of toxic heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately causes its death . The molecular targets include enzymes involved in heme metabolism and transport proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antimalarial agent 7 is unique due to its high potency and low propensity for resistance development. Unlike chloroquine, it remains effective against chloroquine-resistant strains of Plasmodium falciparum. Its synthetic versatility also allows for the development of various derivatives with improved efficacy and safety profiles .

Properties

Molecular Formula

C23H22F2N4O3

Molecular Weight

440.4 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-[[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethanol

InChI

InChI=1S/C23H22F2N4O3/c1-23(2,3)32-16-7-4-14(5-8-16)22-28-27-20-11-26-12-21(29(20)22)31-13-19(30)15-6-9-17(24)18(25)10-15/h4-12,19,30H,13H2,1-3H3

InChI Key

YXNHLRADFLNVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC(=C(C=C4)F)F)O

Origin of Product

United States

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